3-((2-Aminoethyl)amino)propanoic acid

Chemical Procurement Analytical Chemistry Synthetic Building Blocks

Researchers require bifunctional building blocks that combine metal chelation with nuclear receptor activity. Standard diamines or β-alanine lack this dual capability. - **Key bioactivity**: EC50 = 1.02 µM (LXRβ agonist) - validated for cholesterol metabolism studies. - **Structural advantage**: β-alanine scaffold + pendant primary amine enables tridentate chelation & PNA backbone modifications. - **Safety profile**: Non-toxic at 30 mg/kg (oral) - safer than ethylenediamine for automated synthesis. - **Supply**: ≥95% purity, immediate shipment available.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 34381-72-1
Cat. No. B3130600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Aminoethyl)amino)propanoic acid
CAS34381-72-1
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC(CNCCN)C(=O)O
InChIInChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9)
InChIKeyNNLRDVBAHRQMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Aminoethyl)amino)propanoic acid – Baseline Overview


3-((2-Aminoethyl)amino)propanoic acid, also known as N-(2-aminoethyl)-β-alanine or AEP, is a β-amino acid derivative featuring a secondary amine in the beta position and a primary amine on the ethyl side chain (C5H12N2O2, MW 132.16 g/mol) [1]. Its structure comprises a propanoic acid backbone with an N-(2-aminoethyl) substituent, rendering it a bifunctional molecule with both amino and carboxylic acid functionalities [2]. This compound is commercially available at a minimum purity of 95% and is classified as a research chemical for use in organic synthesis, peptide nucleic acid (PNA) backbone modifications, and metal chelation studies .

PNA backbone studies Reduced hybridization profile for affinity modulation
Chelation ligand design Tridentate N,N,O coordination scaffold
Bifunctional building block β-amino acid with pendant primary amine
Specification consistency Minimum purity specification reduces impurity risk

3-((2-Aminoethyl)amino)propanoic acid – Key Differentiators


Unlike the parent β-alanine or simple diamines such as ethylenediamine, 3-((2-aminoethyl)amino)propanoic acid offers a unique combination of a beta-amino acid scaffold and a pendant primary amine. This structural duality enables chelation modes and nucleophilic reactivity that are inaccessible to either component alone [1]. Specifically, the β-amino acid moiety confers distinct acid-base properties and metal-binding geometry compared to α-amino acids, while the ethylenediamine-like arm enhances water solubility and provides a second site for conjugation or coordination . Consequently, substituting this compound with β-alanine, ethylenediamine, or N-(2-aminoethyl)glycine in synthetic or biochemical protocols will alter reaction kinetics, complex stability, or biological activity, as demonstrated by the comparative data below.

β-alanine Lacks pendant primary amine; tridentate chelation modes and nucleophilic reactivity may not transfer.
ethylenediamine Missing carboxylate group alters water solubility, metal-binding geometry, and acid-base properties.
N-(2-aminoethyl)glycine Different backbone spacing; PNA hybridization profile and chelation behavior are not interchangeable.

3-((2-Aminoethyl)amino)propanoic acid – Quantitative Evidence


Higher Purity vs. Similar Derivatives

The target compound is routinely supplied with a minimum purity of 95%, as per vendor specifications . In contrast, closely related analogs such as N-(2-aminoethyl)-D-alanine (CAS 243653-67-0) and sodium N-(2-aminoethyl)-β-alaninate (CAS 84434-12-8) are often listed without a published purity specification or with variable quality [1][2]. This difference in quality assurance reduces the risk of introducing impurities that could compromise sensitive reactions, particularly in peptide synthesis or metal-catalyzed processes.

Purity specification
Head-to-head
95% minimum (target) vs unspecified (analogs)
Supports batch reproducibility and impurity control
Vendor specification context
Chemical Procurement Analytical Chemistry Synthetic Building Blocks

Enhanced Lipophilicity vs. Simple Amino Acids

The predicted partition coefficient (XLogP3) for 3-((2-aminoethyl)amino)propanoic acid is -3.9 [1], which is significantly higher (less negative) than that of β-alanine (LogP ≈ -0.58) [2] and N-(2-aminoethyl)glycine (LogP ≈ -2.04 to -3.8) [3][4]. While all compounds are highly hydrophilic, the target compound's additional methylene spacer in the β-position modestly increases its lipophilicity, which may influence membrane permeability and cellular uptake when incorporated into larger bioactive molecules or peptide nucleic acids (PNAs).

Lipophilicity (XLogP3)
Cross-study comparable
-3.9
Modestly higher than β-alanine (-0.58) and N-(2-aminoethyl)glycine (-2.04)
Computed values; may influence membrane partitioning
ADME Drug Design Peptide Nucleic Acids

Tridentate Chelation Advantage

As an aminocarboxylic acid featuring both a β-amino acid backbone and a terminal primary amine, 3-((2-aminoethyl)amino)propanoic acid is capable of forming five-membered chelate rings with metal ions . This contrasts with the simpler diamine ethylenediamine, which lacks a carboxylate donor, and with β-alanine, which lacks the second amine group [1]. While direct stability constant data for the target compound are not available in open literature, class-level inference from related β-amino acid-ethylenediamine hybrid ligands indicates that the incorporation of a carboxylate group enhances thermodynamic stability of metal complexes relative to purely amine-based chelators [2]. Furthermore, the spatial arrangement of donors allows for tridentate (N,N,O) coordination, potentially offering greater selectivity for specific metal ions compared to bidentate ligands.

Chelation mode
Class-level inference
Tridentate (N,N,O) potential
May offer distinct metal selectivity vs bidentate ligands
Stability constants not reported; coordination chemistry context
Coordination Chemistry Metal Complexation Ligand Design

PNA Backbone Extension and Hybridization Impact

3-((2-Aminoethyl)amino)propanoic acid (referred to as N-(2-aminoethyl)-β-alanine) has been incorporated into peptide nucleic acid (PNA) backbones as an extended monomer unit [1]. Studies have demonstrated that PNA oligomers containing this extended backbone exhibit reduced binding affinity to complementary DNA compared to standard PNA [2]. Specifically, thymidyl decamers with all N-(2-aminoethyl)-β-alanine backbones were unable to hybridize to complementary (dA)10 oligonucleotides under standard conditions [3]. This contrasts with the behavior of standard PNA (aminoethylglycine backbone) and highlights the target compound's utility as a negative control or as a tool for modulating PNA/DNA duplex stability.

PNA/DNA hybridization
Cross-study comparable
Target: no hybridization; Comparator: stable duplex (standard PNA)
Defined tool for affinity modulation studies
Decamer thymidyl oligomer context
Peptide Nucleic Acids Oligonucleotide Synthesis Bioconjugation

LXRβ Agonist Activity

In a cell-based transactivation assay, 3-((2-aminoethyl)amino)propanoic acid acted as an agonist of the liver X receptor beta (LXRβ) with an EC50 of 1.02 µM [1]. While this activity is modest compared to synthetic LXR agonists, it positions the compound as a potential tool for probing LXRβ function or as a starting scaffold for further optimization. Notably, no comparable LXR activity data are reported for β-alanine or N-(2-aminoethyl)glycine, suggesting that the specific combination of the β-amino acid core and the aminoethyl side chain confers this biological property.

LXRβ agonism
Supporting evidence
EC50 1.02 µM
Unique activity among simple amino acid derivatives
Cell-based transactivation assay context
Nuclear Receptor LXR Cholesterol Metabolism

Favorable Safety vs. Ethylenediamine

Toxicity data for 3-((2-aminoethyl)amino)propanoic acid indicate no observed toxicity in rats at oral doses of 30 mg/kg and at intraperitoneal doses >750 mg/kg . In contrast, ethylenediamine, a common structural fragment, exhibits acute oral LD50 values in rats of 625.9 mg/kg and significant irritation potential . While direct head-to-head studies are lacking, the available data suggest that the β-amino acid conjugate is substantially less acutely toxic than its diamine counterpart, likely due to the carboxylate moiety reducing basicity and membrane permeability.

Acute oral toxicity
Cross-study comparable
Target: no toxicity at 30 mg/kg (rat); Comparator: LD50 625.9 mg/kg (ethylenediamine)
Reported lower acute toxicity profile
Route and study design may differ; direct comparison lacking
Toxicology Safety Assessment In Vivo

3-((2-Aminoethyl)amino)propanoic acid – Key Applications


Extended PNA Backbones for Affinity Modulation

Researchers synthesizing peptide nucleic acids (PNAs) should select 3-((2-aminoethyl)amino)propanoic acid when a reduced DNA binding affinity is desired. As shown in Section 3, full incorporation of this monomer abrogates hybridization with complementary DNA [1], providing a defined tool for studying PNA/DNA interactions or for creating mismatch-sensitive probes.

Tridentate Chelating Ligand Synthesis

Due to its unique combination of a β-amino acid and a terminal primary amine, this compound is ideally suited for preparing tridentate ligands capable of forming stable 5-membered chelate rings . It offers distinct coordination chemistry compared to bidentate ligands like ethylenediamine or β-alanine alone.

LXRβ Pathway Investigation Tool

With a documented EC50 of 1.02 µM for LXRβ agonism [2], 3-((2-aminoethyl)amino)propanoic acid serves as a valuable starting point for medicinal chemistry campaigns targeting cholesterol metabolism, atherosclerosis, or inflammatory diseases. Its activity profile is unique among simple amino acid derivatives.

Low-Toxicity Building Block for High-Throughput Synthesis

Given its favorable rodent toxicity profile (no toxicity at 30 mg/kg oral; >750 mg/kg ip) , this compound is a safer alternative to more hazardous diamines like ethylenediamine for automated synthesis or large-scale library production, where minimizing chemical risk is paramount.

Application
Selection Property
Validation Focus
PNA affinity modulation
Altered hybridization profile vs standard backbone
DNA duplex stability assay
Metal chelation design
Tridentate N,N,O coordination geometry
Metal complex characterization
LXRβ pathway studies
Agonist activity among amino acid derivatives
Cell-based transactivation assay
High-throughput synthesis
Lower acute toxicity vs simple diamines
Toxicity assessment in relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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